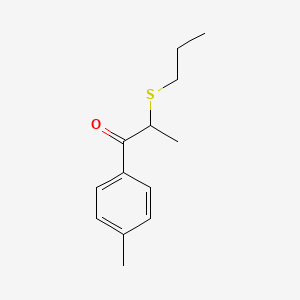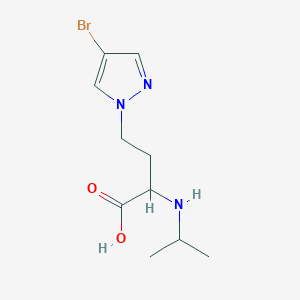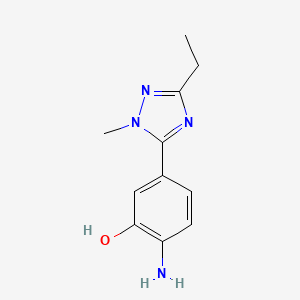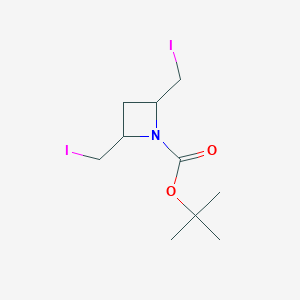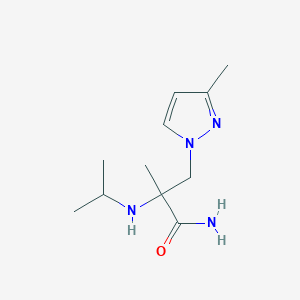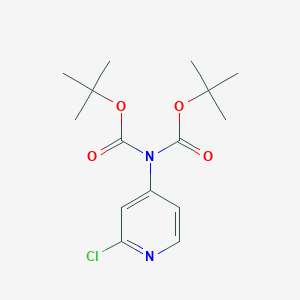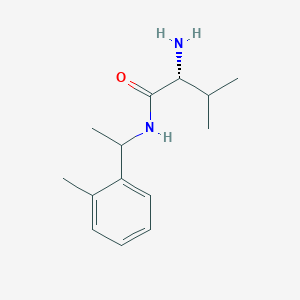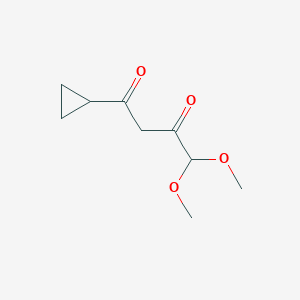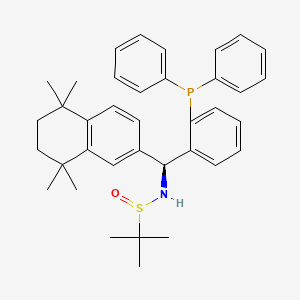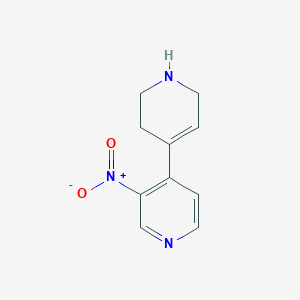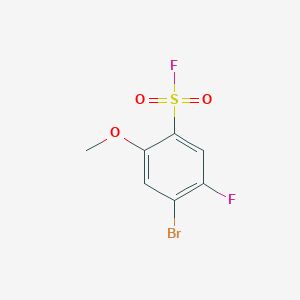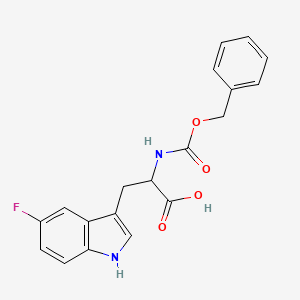
2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of a benzyloxycarbonyl group, a fluorinated indole moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid typically involves multiple steps, including the protection of amino groups, introduction of the fluorinated indole ring, and final deprotection. Common synthetic routes may include:
Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of Indole Ring: The indole ring is introduced through a series of reactions, including halogenation and cyclization.
Fluorination: The indole ring is fluorinated using reagents such as N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The protected amino acid is coupled with the fluorinated indole derivative.
Deprotection: The final compound is obtained by removing the protecting groups under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorinated indole moiety may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-3-(1h-indol-3-yl)propanoic acid: Lacks the fluorine atom, resulting in different chemical properties.
2-(((Benzyloxy)carbonyl)amino)-3-(5-chloro-1h-indol-3-yl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity.
Uniqueness
The presence of the fluorine atom in 2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H17FN2O4 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H17FN2O4/c20-14-6-7-16-15(9-14)13(10-21-16)8-17(18(23)24)22-19(25)26-11-12-4-2-1-3-5-12/h1-7,9-10,17,21H,8,11H2,(H,22,25)(H,23,24) |
InChI Key |
KRCKGUZDYXRPIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


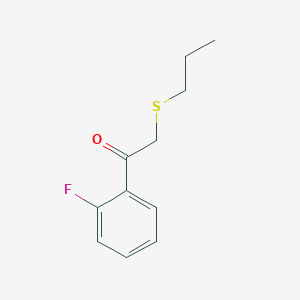
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
